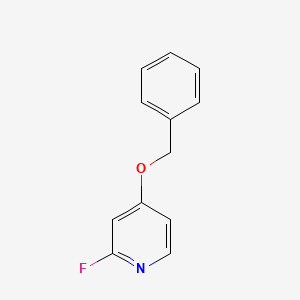

4-(Benzyloxy)-2-fluoropyridine

Vue d'ensemble

Description

4-(Benzyloxy)-2-fluoropyridine is a useful research compound. Its molecular formula is C12H10FNO and its molecular weight is 203.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

4-(Benzyloxy)-2-fluoropyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a benzyloxy group and a fluorine atom at the 2-position. Its molecular formula is C11H10FNO, with a molecular weight of approximately 195.21 g/mol. The presence of the fluorine atom enhances its electronic properties, potentially influencing its biological activity.

Synthesis

The synthesis of this compound typically involves nucleophilic aromatic substitution methods. Various synthetic routes have been documented, including:

- Nucleophilic Aromatic Substitution : Reacting 2-fluoropyridine with benzyl alcohol in the presence of a base.

- Functionalization Techniques : Late-stage functionalization strategies that allow for the introduction of the benzyloxy group while preserving the integrity of the fluorine atom.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains. For example, a microbroth dilution method revealed that certain derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to established antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 4-(Benzyloxy)-3-chloropyridine | 16 | Escherichia coli |

| 4-(Benzyloxy)-2-chloro-3-(trifluoromethyl)pyridine | 8 | Pseudomonas aeruginosa |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. In particular, it has shown promise as an inhibitor of cancer cell proliferation. The compound's mechanism appears to involve the modulation of key signaling pathways associated with tumor growth.

- In Vivo Studies : In animal models, administration of this compound resulted in significant tumor growth suppression compared to control groups.

- Cell Line Studies : The compound was tested against various cancer cell lines, showing IC50 values below 10 µM, indicating potent activity.

Mechanistic Insights

Molecular docking studies have elucidated potential binding interactions between this compound and target proteins involved in cell signaling pathways. For instance, interactions with tubulin and PPARα (Peroxisome Proliferator-Activated Receptor Alpha) have been highlighted as critical for its anticancer effects.

Case Studies

- Study on Antimicrobial Efficacy :

- Researchers evaluated the antibacterial properties of several derivatives in a controlled laboratory setting. The study found that modifications to the benzyloxy group significantly influenced antimicrobial potency.

- Investigation into Anticancer Properties :

- A study focused on the effects of this compound on breast cancer cell lines demonstrated a reduction in cell viability and induction of apoptosis through caspase activation pathways.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

4-(Benzyloxy)-2-fluoropyridine has demonstrated potential as an anticancer agent. Research indicates that it can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. For example, in vitro studies have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells.

Mechanism of Action

The compound's mechanism involves interactions with biological macromolecules, where the benzyloxy group enhances binding affinity through hydrophobic interactions, while the fluorine atom contributes to electrostatic interactions. These interactions modulate the activity of target proteins involved in cancer pathways.

Neuroprotective Effects

Recent studies have explored the neuroprotective effects of this compound in models of neurodegenerative diseases like Parkinson's disease (PD). Its derivatives have shown promise in inhibiting monoamine oxidase B (MAO-B), a target implicated in PD pathology. For instance, compounds derived from this compound exhibited potent MAO-B inhibitory activity and demonstrated neuroprotective effects against oxidative stress .

Biological Studies

Enzyme Inhibition

The compound is utilized in biological studies to investigate enzyme inhibition. It has been shown to interact with various enzymes involved in metabolic pathways, potentially modulating their activities related to inflammatory responses and cancer. The presence of the benzyloxy group may enhance the compound's ability to act as a selective inhibitor.

Case Study: MAO-B Inhibition

A series of compounds derived from this compound were evaluated for their MAO-B inhibitory activity. One representative compound demonstrated an IC50 value of 0.062 µM, indicating strong potency. This compound also exhibited excellent antioxidant properties, making it a candidate for further development against neurodegenerative diseases .

Material Science

Organic Electronics

In material science, this compound is being explored for its applications in organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties imparted by the fluorine atom and the benzyloxy group make it suitable for developing advanced materials with enhanced performance characteristics.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) at the Fluorine Position

The fluorine atom at position 2 undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction with Alcohols

-

Conditions :

-

Example : Reaction with 1°, 2°, or 3° alcohols yields 2-alkoxy derivatives.

Reaction with Amines

-

Conditions :

-

Example : Primary or secondary amines substitute fluorine to form 2-amino derivatives.

Reaction with Thiols

| Nucleophile | Base | Solvent | Temperature | Time | Conversion |

|---|---|---|---|---|---|

| Alcohols | KO<sup>t</sup>Bu | THF | 50°C | 3 h | 100% |

| Amines | Pr<sup>i</sup><sub>2</sub>NEt | DMSO | 120°C | 18 h | 100% |

| Thiols | NaH | DMF | 100°C | 1–3 h | 100% |

Benzyloxy Group Deprotection

The benzyloxy group at position 4 can be cleaved via catalytic hydrogenation or acidic hydrolysis:

-

Hydrogenolysis :

-

Catalyst: Pd/C (10% w/w)

-

Solvent: MeOH/EtOAc (1:1)

-

Pressure: H<sub>2</sub> (1 atm)

-

Yield: >90% to form 4-hydroxypyridine derivatives.

-

-

Acid-Mediated Cleavage :

-

Reagent: HCl (conc.) in dioxane

-

Temperature: 80°C

-

Time: 6 hours.

-

Cross-Coupling Reactions

The pyridine ring participates in palladium-catalyzed couplings:

Suzuki-Miyaura Coupling

-

Conditions :

Buchwald-Hartwig Amination

-

Conditions :

Electrophilic Aromatic Substitution

The electron-rich pyridine ring undergoes electrophilic substitution at position 5:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 0°C, 2 hours | 5-Nitro-4-(benzyloxy)-2-fluoropyridine | 55% |

| Br<sub>2</sub>/FeBr<sub>3</sub> | RT, 1 hour | 5-Bromo-4-(benzyloxy)-2-fluoropyridine | 65% |

Oxidation and Reduction

-

Oxidation :

-

Reagent: KMnO<sub>4</sub> in H<sub>2</sub>O/acetone

-

Product: Pyridine N-oxide derivatives (yield: 40–50%).

-

-

Reduction :

-

Reagent: H<sub>2</sub>/Raney Ni

-

Product: Partially saturated piperidine analogs (yield: 30–45%).

-

Propriétés

IUPAC Name |

2-fluoro-4-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FNO/c13-12-8-11(6-7-14-12)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHYQXPXLOCDLDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855900 | |

| Record name | 4-(Benzyloxy)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253792-64-1 | |

| Record name | 4-(Benzyloxy)-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.